- Preparation of nicotinamide derivatives as H-PGDS (hematopoietic prostaglandin D synthase) inhibitors, United States, , ,
Cas no 941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate)

941294-58-2 structure
Nom du produit:tert-butyl 6-bromopyridine-3-carboxylate
Numéro CAS:941294-58-2
Le MF:C10H12BrNO2
Mégawatts:258.111782073975
MDL:MFCD09264580
CID:69609
PubChem ID:26369925
tert-butyl 6-bromopyridine-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl 6-bromonicotinate
- 6-Bromo-nicotinic acid tert-butyl ester
- tert-butyl 6-bromopyridine-3-carboxylate
- 6-bromonicotinic acid tert-butyl ester
- 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate (ACI)
- CS-0179621
- DB-079787
- RTRMFSKLFAYIDW-UHFFFAOYSA-N
- SCHEMBL1462391
- t-butyl 6-bromo-3-pyridinecarboxylate
- (tert-Butyl) 6-bromonicotinate
- DTXSID70650016
- PS-3460
- J-524756
- tert-Butyl6-bromonicotinate
- AKOS014514231
- 941294-58-2
- (tert-Butyl) 6-bromopyridine-3-carboxylate
- MFCD09264580
-
- MDL: MFCD09264580
- Piscine à noyau: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
- La clé Inchi: RTRMFSKLFAYIDW-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(Br)=NC=1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 257.00500
- Masse isotopique unique: 257.005
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
- Complexité: 213
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 39.2A^2
- Le xlogp3: 2.7
Propriétés expérimentales
- Dense: 1.385
- Point d'ébullition: 307.9°C at 760 mmHg
- Point d'éclair: 140°C
- Indice de réfraction: 1.531
- Le PSA: 39.19000
- Le LogP: 2.79940
tert-butyl 6-bromopyridine-3-carboxylate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
-
Identification des marchandises dangereuses:
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 6-bromopyridine-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-25G |
tert-butyl 6-bromopyridine-3-carboxylate |
941294-58-2 | 95% | 25g |
¥ 6,560.00 | 2023-04-12 | |
Key Organics Ltd | PS-3460-1G |
(tert-Butyl) 6-bromonicotinate |
941294-58-2 | >97% | 1g |
£120.00 | 2025-02-09 | |
Chemenu | CM178309-10g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 10g |
$456 | 2021-08-05 | |
Apollo Scientific | OR11518-1g |
(tert-Butyl) 6-bromonicotinate |
941294-58-2 | 98% | 1g |
£120.00 | 2025-02-19 | |
TRC | B789460-500mg |
tert-Butyl 6-Bromonicotinate |
941294-58-2 | 500mg |
$ 135.00 | 2022-06-06 | ||
Chemenu | CM178309-25g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 25g |
$822 | 2021-08-05 | |
Chemenu | CM178309-5g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 5g |
$260 | 2022-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-10g |
Tert-butyl 6-bromonicotinate |
941294-58-2 | 98% | 10g |
¥2774.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-250mg |
Tert-butyl 6-bromonicotinate |
941294-58-2 | 98% | 250mg |
¥234.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-5G |
tert-butyl 6-bromopyridine-3-carboxylate |
941294-58-2 | 95% | 5g |
¥ 1,386.00 | 2023-04-12 |
tert-butyl 6-bromopyridine-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Dimethylformamide , Toluene ; 10 h, reflux
Référence
- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
Référence
- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Toluene ; rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Preparation of substituted piperazine derivatives for use as CB1 antagonists, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Cyclopentyl methyl ether ; -10 - 0 °C; 3 h, heated
1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C
1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C
Référence
- Green preparation of 6-fluoronicotinic acid, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 60 °C
Référence
- Antibody-drug conjugate and use thereof, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
Référence
- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 5 h, reflux; reflux → rt; 17 h, reflux
Référence
- Preparation of 2-[3-(pyridin-2-yl)-4-(quinolin-4-yl)pyrazol-1-yl]acetamide derivatives as inhibitors of transforming growth factor-beta receptor I/ALK5, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Toluene ; overnight, rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Substituted piperazines as CB1 antagonists and their preparation, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Butyllithium , Butylmagnesium chloride Solvents: Toluene , Tetrahydrofuran , Hexane ; < -5 °C; 0.5 h, -10 °C
1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
Référence
- Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonateTetrahedron Letters, 2008, 49(12), 2034-2037,
Méthode de production 11
Conditions de réaction
1.1 Solvents: Toluene ; 72 h, reflux
Référence
- Preparation of substituted piperazines as cb1 antagonists, World Intellectual Property Organization, , ,
tert-butyl 6-bromopyridine-3-carboxylate Raw materials
- 2,5-Dibromopyridine
- Potassium t-Butoxide
- Di-tert-butyl dicarbonate
- [bis(tert-butoxy)methyl]dimethylamine
- 6-bromopyridine-3-carboxylic acid
tert-butyl 6-bromopyridine-3-carboxylate Preparation Products
tert-butyl 6-bromopyridine-3-carboxylate Littérature connexe
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:941294-58-2)tert-butyl 6-bromopyridine-3-carboxylate

Pureté:99%/99%
Quantité:5g/25g
Prix ($):170.0/850.0